molecular formula C16H19NO4 B2766398 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396882-82-8

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2766398
CAS No.: 1396882-82-8
M. Wt: 289.331
InChI Key: ITJKDBVCHYBTDK-UHFFFAOYSA-N
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Description

Its unique structure, which includes an ethoxy group, a furan ring, and a hydroxypropyl group attached to a benzamide core, makes it an interesting subject for study in drug development, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-(furan-2-yl)-2-hydroxypropylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide core can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the ethoxy group.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring and hydroxypropyl group may play a role in binding to enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide
  • 4-ethoxy-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Uniqueness

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is unique due to the presence of the hydroxypropyl group, which can enhance its solubility and reactivity compared to similar compounds

Properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)15(18)17-11-16(2,19)14-5-4-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJKDBVCHYBTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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